Hexafluoroglutaryl fluoride
Description
Significance of Perfluorinated Compounds in Polymer Science and Materials Engineering
The introduction of fluorine into organic molecules imparts a range of desirable properties, making perfluorinated compounds highly sought after in polymer science and materials engineering. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal stability and chemical inertness of fluoropolymers. nih.gov This inherent stability makes them resistant to harsh chemicals, solvents, and high temperatures, properties that are crucial for applications in demanding environments. google.com
Furthermore, the low polarizability of the C-F bond results in weak intermolecular forces, leading to materials with low surface energy, low friction, and non-stick characteristics. google.com These attributes are exploited in a wide array of applications, from non-stick coatings and high-performance lubricants to advanced electrical insulation and weather-resistant architectural membranes. google.comresearchgate.net The incorporation of perfluorinated segments into polymers can also enhance their hydrophobicity and oleophobicity, leading to materials with excellent water and oil repellency. nih.gov
Contextualizing Hexafluoroglutaryl Fluoride (B91410) within the Perfluoroacyl Fluoride Class
Hexafluoroglutaryl fluoride, with the chemical formula FOC(CF₂)₃COF, is a perfluorinated dicarboxylic acid derivative belonging to the broader class of perfluoroacyl fluorides. echemi.comnih.gov Perfluoroacyl fluorides are characterized by the presence of one or more -COF functional groups attached to a perfluoroalkyl chain. These compounds are highly reactive acylating agents and serve as versatile intermediates in the synthesis of a variety of fluorinated substances, including esters, amides, ketones, and other polymers. echemi.comgoogle.com
What distinguishes this compound is its bifunctional nature, possessing two acyl fluoride groups. This allows it to act as a cross-linking agent or as a monomer in condensation polymerization reactions, leading to the formation of linear or cross-linked fluoropolymers. mdpi.comnasa.gov The perfluorinated chain between the two reactive ends ensures that the resulting polymer inherits the characteristic stability and inertness of fluorinated compounds.
Historical Development of Perfluorinated Monomers for High-Performance Applications
The journey of perfluorinated monomers is deeply rooted in the mid-20th century with the advent of organofluorine chemistry, largely spurred by the Manhattan Project's need for materials resistant to highly corrosive environments. researchgate.netnih.gov The accidental discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, in 1938 marked a pivotal moment, showcasing the extraordinary properties of fluoropolymers. nih.gov
Following this, research efforts intensified to develop other fluorinated monomers that could offer a balance of desirable properties and improved processability compared to the intractable PTFE. This led to the commercialization of polymers like polychlorotrifluoroethylene (PCTFE) and copolymers such as fluorinated ethylene-propylene (FEP) in the 1950s. researchgate.net
The development of functionalized perfluorinated monomers, including perfluoroacyl fluorides, expanded the scope of fluoropolymer applications. Electrochemical fluorination (ECF) became a key industrial method for producing these functionalized compounds. nih.gov In the 1970s, research, including work supported by NASA, highlighted the use of perfluorinated diacid fluorides like this compound in the synthesis of high-performance elastomers. mdpi.comnasa.gov These elastomers were sought after for applications requiring exceptional thermal and oxidative stability, such as in aerospace technologies. mdpi.comnasa.gov More recent developments have focused on creating new synthetic routes to perfluoroacyl fluorides, such as the "PERFECT" (PERFluorination of an Esterified Compound then Thermal elimination) process, to produce these critical monomers more efficiently. nih.govresearchgate.net
Overview of Current Research Trajectories in Perfluorinated Specialty Chemicals
Current research in perfluorinated specialty chemicals is driven by the need for materials with enhanced performance characteristics for advanced applications, as well as by increasing environmental and regulatory scrutiny of certain per- and poly-fluoroalkyl substances (PFAS). A significant trend is the development of new fluorinated monomers and polymers with tailored properties, such as high thermal stability, specific optical properties, and improved processability. mdpi.comresearchgate.net
Research is actively exploring the synthesis of novel fluorinated polyamides and polyimides with high transparency and low yellowness for applications in optics and electronics. mdpi.comresearchgate.net There is also a focus on creating high-performance elastomers with wide operating temperature ranges and superior chemical resistance for use in demanding industrial environments. sfu.carsc.org
In the context of this compound and related perfluoroacyl fluorides, research continues to explore their use as building blocks for complex fluorinated architectures. This includes their role in synthesizing telechelic (bifunctional) perfluoropolyethers, which are precursors to advanced lubricants, coatings, and elastomers. sfu.ca The development of more efficient and environmentally benign synthesis methods for these specialty chemicals also remains a key research focus. nih.govresearchgate.net
Properties of this compound
| Property | Value |
| Chemical Formula | C₅F₈O₂ nih.gov |
| Molecular Weight | 244.04 g/mol nih.gov |
| Appearance | Colorless liquid |
| Boiling Point | 47-49 °C echemi.com |
| Density | 1.6389 g/cm³ at 20 °C echemi.com |
| Refractive Index | 1.283 echemi.com |
| CAS Number | 678-78-4 nih.gov |
Research Findings on the Application of this compound
| Research Area | Key Findings |
| High-Performance Elastomers | This compound is a key starting material for the synthesis of perfluoroalkylether triazine elastomers. These elastomers exhibit a broad useful temperature range (approximately -45°C to 325°C) and superior oxidative stability compared to other high-performance elastomers. nasa.gov |
| Perfluoropolyether Synthesis | It is used in the stepwise addition reaction with hexafluoropropylene oxide to create perfluoroalkylether diacid fluorides. These resulting diacid fluorides are crucial intermediates for producing a variety of difunctional perfluoropolyether polymers. google.comnasa.gov |
| Polymer Modification | The difunctional nature of this compound allows for its use in creating telechelic (end-functionalized) polymers. For instance, it has been used to synthesize telechelic oligo(hexafluoropropylene oxide), which can then be further modified for applications in coatings and thin films. sfu.ca |
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMJUAGVWKMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218052 | |
| Record name | Perfluoroglutaryl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218052 | |
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Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-78-4 | |
| Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoroglutaryl difluoride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroglutaryl difluoride | |
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| Record name | Hexafluoroglutaryl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.594 | |
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| Record name | Hexafluoroglutaryl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357ELS8WMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Hexafluoroglutaryl Fluoride
Established Synthetic Routes to Perfluoroacyl Fluorides
The synthesis of perfluoroacyl fluorides, including hexafluoroglutaryl fluoride (B91410), generally relies on a few robust and well-established methodologies. These methods are broadly applicable to a range of fluorinated carboxylic acid derivatives.
One of the most common strategies is the deoxyfluorination of carboxylic acids . This approach directly converts the carboxylic acid functional group into an acyl fluoride. A variety of reagents have been developed for this transformation, each with specific advantages concerning reactivity, stability, and handling. nih.govresearchgate.net These reagents operate by replacing the hydroxyl group of the acid with a fluorine atom. researchgate.net Common examples include sulfur-based reagents like (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), as well as other reagents such as cyanuric fluoride and XtalFluor-E®. nih.govorganic-chemistry.org
Another significant industrial method is electrochemical fluorination (ECF) , also known as the Simons process. wikipedia.orgpsu.edu This technique involves the electrolysis of a hydrocarbon precursor, such as a dicarboxylic acid or its derivative, in anhydrous hydrogen fluoride. wikipedia.org The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds, concurrently converting the terminal acid groups into acyl fluoride groups. wikipedia.orggoogleapis.com While effective for producing a wide range of perfluorinated compounds, yields can sometimes be compromised by molecular fragmentation and rearrangement. electrochem.org
Additionally, halogen exchange provides a route to acyl fluorides from other acyl halides, most commonly acyl chlorides. This method involves treating the perfluoroacyl chloride with a fluoride salt, such as potassium fluoride (KF) or silver fluoride (AgF), to substitute the chlorine atom with fluorine.
Specialized Preparations of Hexafluoroglutaryl Fluoride
While general methods for perfluoroacyl fluoride synthesis are applicable, the specific preparation of the bifunctional molecule this compound often involves tailored strategies to ensure high purity and yield.
Adduct Formation via Hexafluoropropylene Oxide (HFPO) Chemistry
The chemistry of hexafluoropropylene oxide (HFPO) is a cornerstone of industrial organofluorine synthesis, primarily used for producing perfluorinated polyethers and various monomers. wikipedia.orgfluoryx.com Fluoride-catalyzed oligomerization of HFPO typically results in the formation of polyether chains terminated with an acyl fluoride group, such as in the production of Krytox™ lubricants. wikipedia.orgresearchgate.net The resulting structures are generally branched polyethers, for example, oligo(HFPO) acyl fluorides. researchgate.netsfu.ca This pathway does not directly yield the linear C5 structure of this compound, FOC-(CF₂)₃-COF, and is therefore not a primary route for its synthesis.
Adduct Formation via Tetrafluoroethylene (B6358150) Oxide (TFEO) Chemistry
Similar to HFPO, the polymerization of tetrafluoroethylene oxide (TFEO) is utilized to create perfluoropolyether structures. These reactions also lead to polymers with ether linkages in their backbones, terminated by reactive functional groups like acyl fluorides. However, these methods are designed to produce polyether chains and are not employed for the synthesis of simple, linear perfluoroalkanoyl fluorides such as this compound.
Exploration of Alternative Perfluoroalkylation and Perfluorination Strategies
More direct and specialized strategies for synthesizing this compound focus on the modification of appropriate C5 precursors.
A highly plausible laboratory and industrial route involves a two-step conversion from hexafluoroglutaric acid. First, anhydrous hexafluoroglutaric acid is converted to hexafluoroglutaryl chloride . This can be achieved by reacting the diacid with a chlorinating agent like benzotrichloride (B165768) in the presence of a catalyst such as iron(III) chloride, affording the diacyl chloride in high yield. chemicalbook.com Subsequently, the hexafluoroglutaryl chloride undergoes a halogen exchange reaction . Treatment with a suitable fluoride source, such as spray-dried potassium fluoride in a polar aprotic solvent, effectively replaces the chlorine atoms with fluorine to yield the final product, this compound.
For industrial-scale production, electrochemical fluorination (ECF) of a non-fluorinated C5 precursor is a primary strategy. wikipedia.org Starting materials such as glutaric acid, glutaric anhydride, or esters of glutaric acid can be subjected to the Simons process. wikipedia.orggoogleapis.com In this process, the substrate is dissolved in anhydrous hydrogen fluoride and electrolyzed, leading to the exhaustive replacement of hydrogen atoms with fluorine and the conversion of the terminal carboxyl groups to acyl fluoride groups, thereby forming this compound in a single, albeit complex, process. wikipedia.org
Direct fluorination using elemental fluorine (F₂) is another potential, though technically challenging, perfluorination strategy. agc.com This method requires highly specialized equipment and careful control of reaction conditions to manage the high reactivity of fluorine gas and prevent cleavage of the carbon backbone. agc.com
Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring operational safety. The key parameters for optimization depend on the chosen synthetic route.
For syntheses involving the deoxyfluorination of hexafluoroglutaric acid , optimization involves a careful selection of the fluorinating agent and reaction conditions. nih.gov Factors to consider include the stoichiometry of the reagent, solvent choice (e.g., dichloromethane, acetonitrile), reaction temperature, and duration. Yields are often monitored using ¹⁹F NMR spectroscopy to determine the extent of conversion. nih.gov
In the halogen exchange from hexafluoroglutaryl chloride, key variables include the nature of the fluoride salt (e.g., KF, CsF), its physical state (e.g., spray-dried for high surface area), the solvent (e.g., sulfolane, acetonitrile), the reaction temperature, and the potential use of phase-transfer catalysts to enhance reactivity.
For electrochemical fluorination , optimization is a complex process involving multiple variables. The concentration of the organic substrate in anhydrous hydrogen fluoride, the applied voltage and current density, the cell temperature, and the electrolyte composition must be carefully controlled to favor the formation of the desired product over fragmentation or polymerization. googleapis.com
Interactive Table: Key Parameters for Laboratory Synthesis Optimization Below is an interactive table. Click on the headers to sort the data.
| Synthetic Route | Parameter for Optimization | Common Variables/Conditions | Goal |
|---|---|---|---|
| Deoxyfluorination | Fluorinating Reagent | DAST, Deoxo-Fluor®, XtalFluor-E® | Maximize conversion, minimize side reactions |
| Deoxyfluorination | Solvent | DCM, Acetonitrile, Ethyl Acetate | Ensure substrate solubility, facilitate purification |
| Deoxyfluorination | Temperature | Room temperature to moderate heating | Control reaction rate, prevent reagent decomposition |
| Halogen Exchange | Fluoride Source | Spray-dried KF, CsF, AgF | Achieve complete Cl-to-F exchange |
| Halogen Exchange | Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) | Increase reaction rate and efficiency |
| Halogen Exchange | Temperature | Elevated temperatures (e.g., >100 °C) | Overcome activation energy for exchange |
| Electrochemical Fluorination | Current Density | Typically low mA/cm² | Minimize C-C bond cleavage |
| Electrochemical Fluorination | Substrate Concentration | Low weight percent in AHF | Maintain conductivity, prevent passivation |
Catalytic Systems and Reagents in Perfluoroacyl Fluoride Synthesis
The synthesis of perfluoroacyl fluorides relies on a range of specific reagents and, in some cases, catalytic systems to achieve efficient transformations.
For the conversion of carboxylic acids directly to acyl fluorides, a variety of deoxyfluorinating reagents are employed. While often used in stoichiometric amounts, they are the key enablers of this transformation.
Interactive Table: Reagents for Perfluoroacyl Fluoride Synthesis Below is an interactive table. Click on the headers to sort the data.
| Reaction Type | Reagent/Catalyst | Typical Role |
|---|---|---|
| Acyl Chloride Formation | Benzotrichloride / Iron(III) chloride | Chlorinating agent / Catalyst |
| Deoxyfluorination | (Diethylamino)sulfur trifluoride (DAST) | Stoichiometric Fluorinating Agent |
| Deoxyfluorination | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Stoichiometric Fluorinating Agent (higher thermal stability than DAST) |
| Deoxyfluorination | Cyanuric fluoride | Stoichiometric Fluorinating Agent |
| Deoxyfluorination | XtalFluor-E® | Stoichiometric Fluorinating Agent |
| Deoxyfluorination | (Me₄N)SCF₃ | Stoichiometric Fluorinating Agent |
| Halogen Exchange | Potassium Fluoride (KF) / Cesium Fluoride (CsF) | Fluoride Source |
| Halogen Exchange | Palladium/Phosphine Complexes | Catalyst for acyl-exchange reactions |
| Electrochemical Fluorination | Anhydrous Hydrogen Fluoride (AHF) | Solvent and Fluorine Source |
| Electrochemical Fluorination | Nickel Anode | Electrode Material |
In the context of converting hexafluoroglutaric acid to its diacyl fluoride via the diacyl chloride intermediate, a key catalytic step is the use of iron(III) chloride with benzotrichloride to form the acyl chloride. chemicalbook.com
While many fluorination reactions are stoichiometric, research into catalytic methods is ongoing. For instance, palladium-based catalysts have been developed for acyl-exchange reactions, enabling the synthesis of complex acyl fluorides from simpler ones. tus.ac.jp These systems can reversibly cleave and form acyl C-F bonds, allowing for the transfer of an acyl group to a fluoride source. tus.ac.jp Such advanced catalytic methods represent the forefront of acyl fluoride synthesis, offering pathways to novel fluorinated molecules.
Considerations for Scalability in Academic Synthetic Endeavors
Scaling up the synthesis of this compound from a laboratory benchtop to a larger, yet still academic, scale (e.g., multi-gram to hundreds of grams) presents several challenges that must be carefully considered. These considerations revolve around reagent handling, reaction conditions, purification methods, and safety protocols.
Reagent Selection and Stoichiometry: The choice of fluorinating agent is a critical factor. While potent fluorinating agents might provide high yields on a small scale, their cost, toxicity, and handling requirements can become significant hurdles during scale-up. For instance, while some modern deoxyfluorinating reagents are highly effective, their expense may be prohibitive for large-scale academic work. nih.gov A more cost-effective and safer alternative, such as potassium bifluoride in a phase-transfer catalyzed system, could be more amenable to a larger scale academic setting. organic-chemistry.org Careful optimization of stoichiometry is also crucial to maximize yield and minimize unreacted starting materials, which can complicate purification.
Reaction Monitoring and Control: Exothermic reactions are a major concern during scale-up. The fluorination of acyl chlorides can be energetic, and the increased volume-to-surface area ratio in larger reaction vessels can lead to difficulties in heat dissipation. This necessitates careful control of the reaction temperature, often requiring the use of jacketed reactors with controlled cooling. The rate of reagent addition must be carefully managed to prevent thermal runaways. For reactions involving gaseous reagents or byproducts, ensuring adequate pressure regulation and venting is paramount for safety. dtic.mil
Work-up and Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and inefficient for larger quantities. Therefore, developing a scalable purification strategy is essential. Distillation is a common method for purifying acyl fluorides, given their relatively low boiling points. chemicalbook.com However, the presence of impurities with similar boiling points can pose a challenge. Extraction and washing steps need to be optimized to remove catalysts and byproducts effectively. The choice of solvents for extraction should consider not only solubility but also ease of removal and environmental impact.
Equipment and Safety: Standard round-bottom flasks may not be suitable for larger-scale preparations. Jacketed glass reactors offer better temperature control and are designed for larger volumes. Mechanical stirrers are necessary to ensure efficient mixing in larger reaction masses. From a safety perspective, conducting scaled-up reactions in a well-ventilated fume hood or a walk-in hood is essential, especially when dealing with corrosive and toxic reagents like acyl fluorides and their precursors. Personal protective equipment, including appropriate gloves, safety glasses, and lab coats, is mandatory. A thorough risk assessment should be conducted before attempting any scale-up.
Below is an interactive data table summarizing key considerations for scaling up the synthesis of this compound in an academic setting.
| Consideration | Small Scale (mg to g) | Academic Scale-up (multi-g to 100s of g) |
| Reagent Choice | High-reactivity, potentially expensive reagents. | Cost-effective, safer, and readily available reagents (e.g., KHF2). |
| Reaction Vessel | Round-bottom flask. | Jacketed glass reactor for better temperature control. |
| Stirring | Magnetic stirrer. | Mechanical overhead stirrer for efficient mixing. |
| Temperature Control | Simple ice bath or heating mantle. | Controlled heating/cooling system with a circulator. |
| Purification | Column chromatography, simple distillation. | Fractional distillation, optimized extraction and washing procedures. |
| Safety | Standard fume hood. | Walk-in fume hood, rigorous risk assessment, potential for automated monitoring. |
Reactivity and Mechanistic Investigations of Hexafluoroglutaryl Fluoride
Nucleophilic Acyl Substitution Reactions of Perfluoroacyl Fluorides
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including acyl fluorides. For perfluoroacyl fluorides such as Hexafluoroglutaryl fluoride (B91410), this reactivity is significantly enhanced. The presence of multiple fluorine atoms along the carbon chain exerts a powerful negative inductive effect (-I), which withdraws electron density from the carbonyl carbons. This effect increases the partial positive charge on the carbonyl carbons, making them exceptionally strong electrophiles.
The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.comyoutube.com In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate with an sp³-hybridized carbon. youtube.com In the second step, the carbon-oxygen π-bond is reformed, and the fluoride ion, which is a good leaving group, is eliminated. masterorganicchemistry.com
Due to the high electrophilicity of the perfluorinated acyl group, these reactions can often proceed under mild conditions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions. The reactivity of acyl fluorides is generally high compared to other carboxylic acid derivatives, following a trend that is influenced by the leaving group's ability.
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acyl Chloride | Cl⁻ | Highest |
| Acid Anhydride | RCOO⁻ | High |
| Thioester | RS⁻ | Moderate |
| Ester | RO⁻ | Moderate |
| Amide | R₂N⁻ | Low |
Acyl fluorides, while not always listed in introductory texts, are highly reactive, comparable to or slightly less reactive than acyl chlorides, owing to the fluoride ion being a good leaving group.
Electrophilic Activation and Reactivity Profiles of Hexafluoroglutaryl Fluoride
The term "electrophilic activation" typically refers to enhancing the reactivity of a functional group towards nucleophiles by using an electrophile, often a Lewis acid. patsnap.com In the context of this compound, the carbonyl carbons are already highly activated towards nucleophilic attack due to the intense electron-withdrawing effect of the -(CF₂)₃- chain. Consequently, many nucleophilic substitution reactions proceed efficiently without the need for external activation.
However, the reactivity can be further enhanced by the addition of a Lewis acid. A Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen atom. This coordination increases the polarization of the C=O bond, making the carbonyl carbon even more electrophilic and thus more susceptible to attack by weak nucleophiles.
The mechanism of Lewis acid-catalyzed nucleophilic acyl substitution can be depicted as follows:
Activation: The Lewis acid (LA) reversibly coordinates with the carbonyl oxygen: Rf-C(O)F + LA ⇌ Rf-C(O-LA)F
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the activated carbonyl carbon: Nu⁻ + Rf-C(O-LA)F → [Rf-C(O⁻-LA)(F)Nu]
Elimination: The leaving group is eliminated, and the Lewis acid is regenerated.
Strong main-group Lewis acids, such as those based on boron, aluminum, and silicon, are known to activate C-F bonds. rsc.orgresearchgate.net While this is more commonly associated with aliphatic C-F bonds, strong Lewis acids like antimony pentafluoride (SbF₅) could potentially interact with the acyl fluoride moiety. patsnap.com
Mechanistic Pathways of Oligomerization and Chain Extension with Perfluoroepoxides
This compound can act as an initiator or a chain transfer agent in the oligomerization of perfluoroepoxides like hexafluoropropylene oxide (HFPO) and tetrafluoroethylene (B6358150) oxide (TFEO). These reactions typically proceed via an anionic ring-opening mechanism.
The oligomerization of HFPO is commonly initiated by a fluoride ion. tandfonline.com The reaction begins with the nucleophilic attack of a fluoride ion on one of the epoxide carbons of HFPO. Due to steric and electronic factors, the attack preferentially occurs at the central carbon (CF), leading to the formation of a heptafluoropropoxide anion. tandfonline.com
Initiation: F⁻ + CF₃CF(O)CF₂ → CF₃CF₂CF₂O⁻
This newly formed alkoxide is a potent nucleophile and can attack another HFPO monomer, propagating the chain.
Propagation: CF₃CF₂CF₂O⁻ + n[CF₃CF(O)CF₂] → CF₃CF₂CF₂O[CF(CF₃)CF₂O]n⁻
The growing polymer chain is terminated by an acyl fluoride. tandfonline.com this compound can play a role in this process by serving as a source of fluoride ions (via reaction with a catalytic amount of a nucleophile) or by reacting with the propagating alkoxide chain ends. When a difunctional initiator like this compound is used, it can lead to the formation of telechelic polymers with reactive end groups. The acyl fluoride group can react with the alkoxide, effectively capping the chain and forming an ether linkage.
The oligomerization of tetrafluoroethylene oxide (TFEO) is believed to follow a similar anionic ring-opening pathway. TFEO is generally more reactive but also more prone to rearrangement and fragmentation than HFPO. tandfonline.com The reaction can be initiated by various nucleophiles, including fluoride ions, leading to the formation of perfluoropolyethers.
The initiation step involves the ring-opening of the epoxide: Initiation: F⁻ + CF₂(O)CF₂ → CF₃CF₂O⁻
The resulting alkoxide propagates by attacking subsequent TFEO monomers: Propagation: CF₃CF₂O⁻ + n[CF₂(O)CF₂] → CF₃CF₂O(CF₂CF₂O)n⁻
The oligomerization process results in polyether structures terminated with reactive fluoroanhydride groups. nih.gov The use of this compound as a difunctional initiator would theoretically allow for the synthesis of ABA-type block copolymers or telechelic oligomers with defined end-group functionality derived from the glutaryl moiety.
Kinetic and Thermodynamic Parameters Governing Reactions of this compound
Quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for a qualitative understanding of the factors governing its reactivity.
Kinetics: The rates of nucleophilic acyl substitution reactions involving this compound are expected to be high due to the strong electrophilicity of the carbonyl carbons. Key factors influencing the reaction rate include:
Nucleophile Strength: Stronger nucleophiles will react faster.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate, although the high reactivity of perfluoroacyl fluorides often allows for reactions to occur at or below room temperature.
Leaving Group Ability: The fluoride ion is a good leaving group, contributing to a fast elimination step from the tetrahedral intermediate.
For HFPO oligomerization, the rate is dependent on the initiator concentration, monomer concentration, and temperature. The process is influenced by the type of catalyst and solvent used. sfu.ca
Thermodynamics: Nucleophilic acyl substitution reactions on perfluoroacyl fluorides are generally thermodynamically favorable. The formation of a stable carbonyl compound and the release of a stable fluoride ion contribute to a negative Gibbs free energy change. The strength of the newly formed bond between the carbonyl carbon and the nucleophile compared to the C-F bond being broken is a key thermodynamic driver. In oligomerization reactions, the relief of ring strain in the epoxide monomer provides a significant thermodynamic driving force for polymerization.
| Factor | Influence on Nucleophilic Acyl Substitution | Influence on Perfluoroepoxide Oligomerization |
|---|---|---|
| Electron-Withdrawing Groups | Increases reaction rate by enhancing carbonyl electrophilicity. | Increases reactivity of the epoxide ring to nucleophilic attack. |
| Leaving Group Ability (F⁻) | Favors the reaction (good leaving group). | Can act as an efficient initiator. |
| Ring Strain (Epoxide) | N/A | Provides a strong thermodynamic driving force for polymerization. |
| Steric Hindrance | Can decrease the rate of nucleophilic attack. | Can influence regioselectivity of ring-opening. |
Hexafluoroglutaryl Fluoride As a Versatile Monomer and Building Block in Polymer Science
Role in the Synthesis of Perfluoroalkylene Ether Polymers and Oligomers
Hexafluoroglutaryl fluoride (B91410) is a critical starting material for the synthesis of perfluoroalkylene ether polymers and oligomers. One of the notable synthesis routes involves the reaction of hexafluoroglutaryl fluoride with hexafluoropropylene epoxide (HFPE). This reaction, often initiated by a fluoride ion source, allows for the controlled introduction of ether linkages into the fluorinated backbone. The process can be tailored to produce difunctional acid fluorides of varying chain lengths, which are essential precursors for further polymerization.
The reaction between this compound and HFPE can yield suitable difunctional acid fluorides in yields of up to 50%. These resulting oligomers and polymers are characterized by the presence of flexible ether bonds within the rigid perfluoroalkylene structure, a combination that is crucial for developing materials that are both thermally stable and elastomeric at low temperatures.
Contributions to the Development of High-Performance Fluorinated Elastomers
High-performance fluorinated elastomers (fluoroelastomers) are indispensable materials in demanding applications that require exceptional resistance to heat, chemicals, and aggressive fluids. These elastomers are typically copolymers of monomers such as vinylidene fluoride (VDF), hexafluoropropylene (HFP), and tetrafluoroethylene (B6358150) (TFE). The properties of these materials can be significantly enhanced by incorporating flexible monomer units into the polymer chain.
This compound contributes to this field by serving as a precursor to flexible perfluoroaliphatic ether difunctional monomers. The integration of ether segments derived from this compound into the polymer backbone disrupts chain packing and increases segmental mobility. This leads to a reduction in the glass transition temperature (Tg) of the resulting elastomer, thereby improving its low-temperature flexibility without compromising its high-temperature thermal stability. The inclusion of such ether linkages is a key strategy for developing advanced fluoroelastomers that can operate across a wider temperature range.
| Property | Standard Fluoroelastomers (e.g., FKM) | Ether-Modified Fluoroelastomers |
| Typical Monomers | VDF, HFP, TFE | VDF, HFP, TFE, Perfluoroether Monomers |
| Key Feature | High thermal and chemical resistance | Enhanced low-temperature flexibility |
| Backbone Structure | Primarily C-C bonds | C-C and C-O-C bonds |
| Glass Transition (Tg) | Relatively high | Lowered |
This table provides an interactive comparison of standard and ether-modified fluoroelastomers.
Synthesis of Perfluoroaliphatic Ether Difunctional Monomers
The synthesis of perfluoroaliphatic ether difunctional monomers is a primary application of this compound. Its reaction with hexafluoropropylene epoxide (HFPE) is a well-established method for producing diacid fluorides containing two ether oxygen atoms. These monomers are pivotal intermediates for creating a variety of fluoropolymers.
The resulting difunctional monomers can be converted into other functional groups, such as diacids, diesters, or dinitriles, further expanding their utility in polymer synthesis. The purity of these difunctional monomers is a critical consideration, as it directly impacts the properties of the final polymer system.
Integration into Complex Fluoropolymer Architectures for Advanced Materials
The versatility of this compound extends to its use in creating complex and highly functional fluoropolymer architectures. The acyl fluoride groups are reactive sites that can be transformed to introduce a variety of end-groups, enabling the synthesis of tailored monomers for specific applications.
For example, by reacting the diacid fluoride derivatives of this compound with functional alcohols or amines, a range of novel monomers can be prepared. Research has demonstrated the synthesis of:
Vinyl-containing monomers: by reaction with allyl alcohol.
Epoxy monomers: by reaction with glycidol.
Fluorinated diols: by reaction with diethanolamine.
These specialized monomers can then be polymerized or copolymerized to build intricate polymer structures, such as block copolymers or cross-linked networks. These advanced materials are utilized in applications like low-surface-tension coatings, water- and oil-repellent films, and high-performance sealants where specific surface properties and chemical resistance are paramount.
| Starting Material | Reactant | Resulting Monomer Type | Potential Application |
| This compound Derivative | Allyl Alcohol | Vinyl-functionalized | Cross-linkable coatings |
| This compound Derivative | Glycidol | Epoxy-functionalized | High-performance adhesives |
| This compound Derivative | Diethanolamine | Diol-functionalized | Polyurethanes, Polyesters |
This interactive table illustrates the synthesis of various functional monomers from this compound derivatives.
Comparative Analysis of this compound with Other Perfluorinated Diacyl Fluorides
This compound is part of a homologous series of perfluorinated diacyl fluorides, which includes compounds like perfluorosuccinyl fluoride (C4) and perfluoroadipoyl fluoride (C6). The properties these monomers impart to a polymer are largely dependent on the length of the perfluoroalkylene chain separating the two acyl fluoride groups.
Perfluorosuccinyl Fluoride (FCO(CF2)2COF): With the shortest chain, it introduces a rigid, compact segment into a polymer backbone. This can increase the stiffness and potentially the thermal stability of the material, but at the expense of flexibility.
This compound (FCO(CF2)3COF): Occupying an intermediate position, it offers a balance between rigidity and flexibility. The five-carbon chain provides more conformational freedom than the four-carbon chain of the succinyl derivative, leading to polymers with lower glass transition temperatures and better elastomeric properties.
The choice of diacyl fluoride is therefore a critical design parameter in tailoring the final properties of a fluoropolymer. This compound is often favored for applications where a balance of thermal performance and low-temperature flexibility is essential, making it a versatile and widely used building block in advanced polymer science.
Derivatization and Functionalization Strategies for Hexafluoroglutaryl Fluoride
Conversion to Related Perfluorinated Dicarboxylic Acid Derivatives (e.g., dinitriles, diacids, diesters)
The acyl fluoride (B91410) groups of Hexafluoroglutaryl fluoride can be readily converted into other important functional groups, such as nitriles, carboxylic acids, and esters. These transformations open up avenues for synthesizing a broader range of monomers and chemical intermediates.
Dinitriles: The conversion of acyl fluorides to nitriles is a known transformation in organic synthesis. One common method involves the reaction of the acyl fluoride with a suitable nitrogen source, such as ammonia (B1221849), followed by a dehydration step. While specific studies on the direct conversion of this compound to its corresponding dinitrile are not extensively detailed in publicly available literature, the general reactivity of perfluoroacyl fluorides suggests this transformation is feasible. The resulting hexafluoroglutaronitrile would be a valuable intermediate, particularly in the synthesis of triazine-based polymers.
Diacids: this compound can be hydrolyzed to yield hexafluoroglutaric acid. This reaction is a standard procedure for the conversion of acyl halides to carboxylic acids. The hydrolysis can typically be achieved by reacting HFGF with water, often in the presence of a base to neutralize the hydrofluoric acid byproduct. Hexafluoroglutaric acid is a stable, crystalline solid that can be used in various applications, including as a monomer in polyester (B1180765) and polyamide synthesis, or as a crosslinking agent.
Diesters: Esterification of this compound can be accomplished by reacting it with various alcohols. This reaction proceeds readily due to the high reactivity of the acyl fluoride groups. The choice of alcohol determines the nature of the resulting diester, allowing for the synthesis of a wide array of molecules with tailored properties. For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding dimethyl or diethyl hexafluoroglutarate. These diesters can serve as monomers in polymerization reactions or as specialty solvents and plasticizers.
| Derivative | Structure | Synthesis Method from HFGF | Potential Applications |
| Hexafluoroglutaronitrile | N≡C-(CF₂)₃-C≡N | Reaction with ammonia followed by dehydration | Intermediate for triazine elastomers |
| Hexafluoroglutaric Acid | HOOC-(CF₂)₃-COOH | Hydrolysis | Monomer for polyesters and polyamides, crosslinking agent |
| Dialkyl Hexafluoroglutarate | ROOC-(CF₂)₃-COOR | Esterification with alcohols | Monomer for polyesters, specialty solvent, plasticizer |
Synthesis of Perfluoroether Triazine Elastomers via Derived Intermediates
Perfluoroether triazine elastomers are a class of high-performance materials known for their exceptional thermal stability and chemical resistance. The synthesis of these elastomers often involves the cyclotrimerization of perfluorinated dinitriles to form the stable triazine ring, which serves as a cross-linking point in the polymer network.
Intermediates derived from this compound, specifically hexafluoroglutaronitrile, are key precursors in the synthesis of certain perfluoroether triazine elastomers. The general synthetic approach involves a multi-step process:
Chain Extension: A perfluorinated dinitrile, such as hexafluoroglutaronitrile, can be reacted with other difunctional fluorinated monomers to build the polymer backbone.
Triazine Ring Closure: The nitrile groups along the polymer chain are then induced to undergo cyclotrimerization, forming the triazine cross-links. This step is typically carried out under high temperature and pressure, often in the presence of a catalyst.
Curing: The resulting elastomer is then cured to achieve its final desired mechanical properties.
The use of intermediates derived from HFGF allows for the incorporation of the -(CF₂)₃- moiety into the elastomer backbone, which can influence the material's flexibility, thermal stability, and solvent resistance.
Development of Novel Crosslinking Agents and Curable Systems from HFGF Derivatives
Derivatives of this compound, particularly the diacid and diesters, hold significant potential for the development of novel crosslinking agents and curable systems. The presence of two functional groups allows these molecules to react with and bridge polymer chains, thereby forming a cross-linked network that enhances the material's mechanical strength, thermal stability, and chemical resistance.
Crosslinking Agents: Hexafluoroglutaric acid can be used as a crosslinking agent for polymers containing functional groups that can react with carboxylic acids, such as hydroxyl, amino, or epoxy groups. For instance, it can be employed in the curing of epoxy resins or in the crosslinking of hydroxyl-terminated polymers. The perfluorinated backbone of the crosslinker can impart improved thermal and chemical stability to the final cured material.
Curable Systems: Diesters of hexafluoroglutaric acid can be incorporated into curable formulations. For example, diesters with reactive functionalities, such as vinyl or acrylic groups, can be synthesized and subsequently polymerized or co-polymerized to form cross-linked networks. These systems can be tailored for various curing methods, including thermal, UV, or peroxide-initiated curing.
Regioselective and Chemoselective Modifications of this compound
Due to the symmetrical nature of this compound, with two identical acyl fluoride groups, achieving regioselective and chemoselective modifications presents a significant synthetic challenge. The goal of such modifications would be to react only one of the two acyl fluoride groups, leaving the other available for subsequent transformations. This would lead to the formation of unsymmetrical derivatives, which could serve as valuable building blocks for more complex molecules and polymers.
While specific methodologies for the selective monofunctionalization of HFGF are not widely reported, general strategies for the selective reaction of symmetrical difunctional compounds could potentially be applied. These might include:
Statistical Control: Using a stoichiometric amount of a reagent (e.g., one equivalent of an alcohol for monoesterification) could statistically favor the formation of the mono-substituted product, along with the di-substituted and unreacted starting material. Separation of the desired mono-functionalized product would then be necessary.
Use of Bulky Reagents: Employing a sterically hindered nucleophile might favor reaction at only one acyl fluoride group due to steric hindrance preventing the second reaction.
Solid-Phase Synthesis: Attaching the HFGF molecule to a solid support via one of the acyl fluoride groups could allow for selective reaction at the other, free acyl fluoride group.
The successful development of regioselective and chemoselective modification strategies would significantly expand the synthetic utility of this compound.
Impact of Derivatization on Macromolecular Assembly and Properties
The specific derivative of this compound used as a monomer has a profound impact on the macromolecular assembly and the final properties of the resulting polymer. The nature of the functional group (nitrile, carboxylic acid, or ester) influences key polymer characteristics such as thermal stability, mechanical strength, crystallinity, and solubility.
Thermal Stability: Polymers synthesized from perfluorinated monomers generally exhibit high thermal stability due to the strength of the carbon-fluorine bond. The choice of functional group can further modulate this property. For example, the incorporation of thermally stable triazine rings from dinitrile precursors can lead to elastomers with exceptionally high decomposition temperatures. Polyesters derived from hexafluoroglutaric acid are also expected to have good thermal stability.
Mechanical Properties: The functional group influences intermolecular forces and chain packing, which in turn affect the mechanical properties of the polymer. For instance, the strong dipole-dipole interactions of nitrile groups can lead to polymers with high tensile strength and modulus. The ability of carboxylic acid groups to form hydrogen bonds can also contribute to increased mechanical strength in polyamides and polyesters.
Advanced Spectroscopic and Structural Elucidation Techniques in Hexafluoroglutaryl Fluoride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorinated compounds due to the favorable properties of the ¹⁹F nucleus, which include 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. wikipedia.orgnih.gov The large chemical shift dispersion of ¹⁹F NMR, often spanning over 800 ppm, provides excellent spectral resolution, making it a powerful tool for distinguishing between structurally similar fluorinated species. wikipedia.org
The definitive structural confirmation of hexafluoroglutaryl fluoride (B91410) is achieved through the combined use of Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR spectroscopy.
Fluorine-19 NMR: The ¹⁹F NMR spectrum of hexafluoroglutaryl fluoride is expected to exhibit three distinct signals corresponding to the three chemically non-equivalent fluorine environments: the acyl fluoride group (-COF) and the two different difluoromethylene (-CF₂-) groups in the aliphatic chain. The acyl fluoride fluorine typically appears in a distinct region of the spectrum. General ranges for perfluoroacyl fluorides are between -20 to -70 ppm relative to CFCl₃. ucsb.edu The signals for the -CF₂- groups will show characteristic splitting patterns due to spin-spin coupling with adjacent fluorine atoms.
Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |
|---|---|
| -F -C=O | -70 to -20 |
Note: These are general predicted ranges and can vary based on solvent and temperature. ucsb.edualfa-chemistry.com
Carbon-13 NMR: The ¹³C NMR spectrum provides complementary information on the carbon backbone. The spectrum will be characterized by signals for the carbonyl carbon and the three carbons of the glutaryl chain. A key feature is the significant carbon-fluorine coupling (¹JCF, ²JCF), which splits the carbon signals into multiplets and provides valuable structural information. modgraph.co.uk The carbonyl carbon will exhibit a characteristic chemical shift, and its coupling to the acyl fluoride will be observable. The signals for the -CF₂- carbons will also be split by the directly attached fluorine atoms. However, observing the C-13 signals of perfluoroacyl chains can sometimes be challenging due to extensive splitting. mdpi.com
Table 2: Expected ¹³C NMR Data Characteristics for this compound
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| C =O | 150 - 170 | Triplet (coupling to α-CF₂) |
| α-C F₂ | 105 - 125 | Triplet of triplets (coupling to F and β-CF₂) |
| β-C F₂ | 105 - 125 | Triplet of triplets (coupling to α-CF₂ and γ-CF₂) |
Note: The exact chemical shifts and coupling constants require experimental determination.
Advanced NMR techniques, particularly ¹⁹F NMR, are invaluable for real-time monitoring of reactions involving this compound and for elucidating reaction mechanisms. researchgate.netuib.no The high sensitivity and wide chemical shift range of ¹⁹F NMR allow for the clear distinction between reactants, intermediates, and products, even in complex reaction mixtures. scholaris.ca
Techniques such as on-line stopped-flow and continuous-flow NMR can be employed to track the kinetics of reactions, such as the conversion of a carboxylic acid to the corresponding acyl fluoride. uib.no By integrating the signals of the fluorine-containing species over time, detailed kinetic profiles can be constructed. These studies provide insights into reaction rates, the formation of transient intermediates, and the influence of various reaction parameters. For instance, ¹⁹F NMR has been used to monitor the activation of 4-fluorobenzoic acid to its acyl fluoride, demonstrating the utility of this technique in tracking similar transformations that could involve this compound. uib.no
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and effective method for identifying key functional groups in this compound and for monitoring the progress of its reactions.
The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the C=O and C-F bond vibrations. The carbonyl (C=O) stretching frequency in acyl fluorides is typically found at a higher wavenumber (around 1850-1900 cm⁻¹) compared to other acyl halides due to the high electronegativity of fluorine. The C-F stretching vibrations give rise to strong bands in the region of 1100-1300 cm⁻¹.
By monitoring the appearance or disappearance of these characteristic bands, the progress of a reaction can be followed. For example, in the synthesis of this compound from its corresponding dicarboxylic acid, the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretching band of the acyl fluoride would indicate the progression of the reaction. Low-temperature IR and Raman spectroscopy have been successfully used to characterize the vibrational modes of the related molecule, fumaryl (B14642384) fluoride. nih.govresearchgate.net
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C=O Stretch | 1850 - 1900 | IR (strong), Raman (strong) |
Note: These are typical frequency ranges for perfluoroacyl fluorides. nih.govosti.gov
Mass Spectrometry Techniques for Oligomer Distribution and Molecular Weight Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for identifying and characterizing any oligomeric species that may form during its synthesis or polymerization. Various ionization techniques can be employed, with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) being particularly useful for analyzing larger molecules and oligomers. researchgate.net
Native mass spectrometry can be used to study the oligomerization states of molecules. nih.gov For this compound, this could be applied to detect dimers, trimers, or higher-order oligomers that might be present as impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the monomer and its oligomers. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the oligomers by analyzing the fragmentation patterns. core.ac.uk
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its final purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds like this compound and its lower molecular weight oligomers. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. epa.gov
For the analysis of perfluorinated acid fluorides, derivatization is often employed to improve their chromatographic behavior. epa.gov For instance, they can be converted to their corresponding methyl esters, which are more amenable to GC analysis. The separated components are then identified based on their mass spectra, which provide a molecular fingerprint. The fragmentation patterns observed in the mass spectra can be used to confirm the structure of the monomer and to identify any oligomeric impurities. epa.gov GC-MS methods can be optimized for high sensitivity, allowing for the detection of trace impurities. oup.com
In-Depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Research
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Theoretical and Computational Studies of Hexafluoroglutaryl Fluoride and Its Reactions
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like hexafluoroglutaryl fluoride (B91410). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the electronic structure, which in turn governs the molecule's reactivity.
The presence of highly electronegative fluorine atoms significantly influences the electronic distribution in hexafluoroglutaryl fluoride. These atoms withdraw electron density from the carbon backbone, leading to highly polarized C-F bonds and creating electrophilic carbon centers, particularly at the carbonyl groups. This electron-withdrawing effect is crucial in determining the molecule's susceptibility to nucleophilic attack.
Key Electronic Properties Investigated through Quantum Chemistry:
Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional structure of the molecule. For this compound, a twisted conformation of the carbon chain is expected due to the steric hindrance and electrostatic repulsion between the fluorine atoms.
Mulliken Charge Analysis: This analysis quantifies the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic character of the fluorine and oxygen atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For perfluoroacyl fluorides, the LUMO is typically localized on the carbonyl carbons, making them the primary sites for nucleophilic attack.
Table 1: Calculated Electronic Properties of a Model Perfluoroacyl Fluoride
| Property | Calculated Value | Significance |
| HOMO Energy | -11.5 eV | Indicates the energy of the most available electrons for donation in a reaction. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability and low reactivity in the absence of a strong nucleophile. |
| Partial Charge on Carbonyl C | +0.75 e | Confirms the highly electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. |
| Partial Charge on Carbonyl O | -0.55 e | Indicates the nucleophilic character of the carbonyl oxygen. |
Note: The data in this table is representative of a generic perfluoroacyl fluoride and is intended for illustrative purposes due to the lack of specific data for this compound.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Processes
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its subsequent transformations. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.
In reactions involving perfluoroacyl fluorides, such as their conversion to other functional groups, transition state analysis can reveal the detailed mechanism. For example, in a nucleophilic substitution reaction at the carbonyl carbon, the transition state would involve the formation of a tetrahedral intermediate. The stability of this transition state, influenced by the electronic and steric effects of the perfluorinated chain, can be quantitatively assessed through computational methods.
Computational Simulations of Oligomerization and Polymerization Mechanisms
This compound can serve as a monomer or a precursor in the synthesis of fluorinated oligomers and polymers. Computational simulations are instrumental in understanding the complex mechanisms of these polymerization reactions. A key example is the fluoride-catalyzed oligomerization of hexafluoropropylene oxide (HFPO), a process that shares mechanistic features with potential reactions involving this compound.
In such reactions, a fluoride ion typically initiates the polymerization by attacking an electrophilic carbon center. For this compound, this would be one of the carbonyl carbons. This initial step forms an alkoxide anion, which can then react with another monomer unit, propagating the oligomer chain.
Computational approaches to studying these mechanisms include:
Modeling of Initiator-Monomer Interaction: Quantum chemical calculations can model the initial attack of the fluoride initiator on the this compound monomer to determine the activation energy and the structure of the resulting intermediate.
Chain Propagation Analysis: The subsequent addition of monomer units can be simulated to understand the thermodynamics and kinetics of chain growth. These simulations can also predict the regioselectivity of the monomer addition.
Termination and Chain Transfer Events: Computational models can explore various pathways for the termination of the growing polymer chain, as well as chain transfer reactions that can limit the molecular weight of the resulting polymer.
Development and Validation of Force Fields for Fluorinated Organic Compounds
Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for studying the macroscopic properties of materials, including polymers derived from this compound. However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.
Developing accurate force fields for fluorinated organic compounds presents unique challenges due to the high electronegativity and polarizability of fluorine. Standard force fields often fail to accurately reproduce the properties of these systems. Therefore, a significant area of computational research is the development and validation of specialized force fields for fluorinated molecules.
The process of developing a force field for compounds like this compound involves:
Quantum Chemical Calculations: High-level quantum chemical calculations are performed on small molecule fragments that are representative of the larger polymer structure. These calculations provide data on bond lengths, bond angles, dihedral angles, and partial charges.
Parameterization: The parameters of the force field (e.g., force constants for bonds and angles, van der Waals parameters, and partial charges) are adjusted to reproduce the quantum chemical data as well as experimental data where available (e.g., density, heat of vaporization).
Validation: The newly developed force field is then tested by performing MD simulations on larger systems and comparing the calculated properties (e.g., density, glass transition temperature, mechanical properties) with experimental measurements.
The development of reliable force fields is crucial for accurately predicting the behavior of fluorinated polymers in various environments.
Predictive Modeling of Monomer and Polymer Behavior through Computational Chemistry
Once a validated force field is available, computational chemistry can be used to predict a wide range of properties for both the this compound monomer and the polymers derived from it. These predictive models can guide the design of new materials with desired characteristics.
Properties that can be predicted through computational modeling include:
Monomer Properties:
Conformational analysis to determine the most stable geometries.
Solvation free energies to predict solubility in different solvents.
Reactivity indices to guide synthetic modifications.
Polymer Properties:
Morphology and Structure: MD simulations can predict how polymer chains pack in the solid state, providing insights into the material's crystallinity and morphology.
Mechanical Properties: Simulations can be used to calculate properties such as the Young's modulus, shear modulus, and bulk modulus, which are important for engineering applications.
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be estimated from simulations, which is crucial for determining the processing conditions and service temperature of the polymer.
Transport Properties: The diffusion of small molecules through the polymer matrix can be simulated, which is relevant for applications such as membranes and barrier materials.
Table 2: Predicted Polymer Properties from Molecular Dynamics Simulations
| Property | Predicted Value (Illustrative) | Significance for Material Application |
| Glass Transition Temp. (Tg) | 120 °C | Defines the temperature at which the polymer transitions from a glassy to a rubbery state. |
| Young's Modulus | 3.5 GPa | Measures the stiffness of the material. |
| Density | 1.85 g/cm³ | Relates to the packing efficiency of the polymer chains. |
| Water Diffusion Coeff. | 1.2 x 10⁻⁸ cm²/s | Indicates the material's resistance to moisture permeation. |
Note: This data is hypothetical and serves to illustrate the types of predictions that can be made using computational chemistry for polymers derived from fluorinated monomers.
Emerging Research Frontiers and Future Perspectives in Hexafluoroglutaryl Fluoride Chemistry
Advancements in Sustainable and Greener Synthetic Routes for Perfluorinated Building Blocks
The traditional synthesis of fluorochemicals often relies on hazardous reagents like hydrogen fluoride (B91410) (HF) and energy-intensive processes. The development of sustainable and greener synthetic methodologies is a paramount goal in modern fluorine chemistry, with significant implications for the future production of compounds like Hexafluoroglutaryl fluoride.
A major frontier is the move away from anhydrous HF. Recent breakthroughs have demonstrated methods to generate fluorochemicals directly from the naturally occurring mineral fluorspar (CaF₂), completely bypassing the production of HF gas. One such innovative technique, inspired by the natural biomineralization process that forms teeth and bones, involves the mechanochemical activation of CaF₂. In this solid-state method, CaF₂ is milled with a phosphate (B84403) salt to create a reactive fluorinating agent, dubbed Fluoromix, which can then be used to synthesize a wide array of fluorochemicals with high yields. kpi.uarsc.orgmdpi.combit.edu.cn This approach dramatically improves safety and reduces the carbon footprint of fluorochemical manufacturing. kpi.uarsc.org
Future research could adapt these principles for the synthesis of HFGF precursors, such as hexafluoroglutaric acid. By developing mechanochemical or other HF-free pathways, the environmental and safety profile of the entire HFGF production chain could be revolutionized.
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Routes for Fluorochemical Precursors
| Feature | Traditional Route | Emerging Green Route (e.g., Mechanochemistry) |
| Fluorine Source | Anhydrous Hydrogen Fluoride (HF) | Calcium Fluoride (CaF₂) |
| Process Conditions | High temperatures, harsh acids | Room temperature, solid-state milling |
| Safety Profile | High risk due to toxic and corrosive HF gas | Significantly improved safety, avoids HF |
| Energy Consumption | High | Reduced energy requirements |
| Sustainability | Low, relies on hazardous intermediate | High, utilizes natural mineral directly |
Exploration of Novel Catalytic Systems for HFGF Transformations
The two acyl fluoride groups in this compound are highly electrophilic centers, poised for a variety of chemical transformations. The exploration of novel catalytic systems to control the reactivity of these groups is a key research frontier that could unlock new synthetic pathways and applications.
Transition-metal catalysis has become a powerful tool for the synthesis of fluorinated molecules. kpi.uarsc.org Palladium-catalyzed cross-coupling reactions, for example, have been extensively used with acyl fluorides. illinois.eduwikipedia.org These reactions can be broadly categorized into two types:
Acyl Coupling Reactions: Where the acyl fluoride acts as an "RCO" source to form ketones.
Decarbonylative Coupling Reactions: Where the acyl fluoride serves as an "R" source, losing carbon monoxide to form new C-C or C-X bonds. wikipedia.org
For a bifunctional molecule like HFGF, catalytic systems could be designed for selective mono-functionalization or for controlled polymerization. For instance, a palladium catalyst with a carefully chosen ligand could facilitate the coupling of one acyl fluoride group while leaving the other intact for subsequent reactions. This would allow HFGF to be used as a versatile linker in the synthesis of complex molecules.
Organocatalysis also presents exciting opportunities. Chiral organocatalysts could be employed for the asymmetric desymmetrization of HFGF, reacting with one of the two identical acyl fluoride groups to generate chiral molecules, which are highly valuable in the pharmaceutical and agrochemical industries. bit.edu.cn Furthermore, fluoride ions themselves have been shown to act as nucleophilic catalysts for acyl transfer reactions, a principle that could be applied to HFGF-mediated transformations. mdpi.com
Design and Synthesis of Next-Generation Fluoropolymers with Tailored Architecture
One of the most promising future applications of this compound is as a monomer for the synthesis of advanced fluoropolymers. Its difunctional nature makes it an ideal candidate for step-growth polymerization reactions, such as polycondensation, with various co-monomers to create fluorinated polyesters and polyamides. rsc.orgmdpi.comrsc.org
The incorporation of the perfluorinated -(CF₂)₃- segment from HFGF into a polymer backbone is expected to impart a unique combination of properties, including:
High Thermal Stability: The strength of the C-F bond contributes to excellent resistance to thermal degradation. plasticsengineering.org
Chemical Inertness: Fluorinated segments are resistant to acids, bases, and organic solvents. wikipedia.org
Low Surface Energy: Leading to hydrophobic and oleophobic surfaces. plasticsengineering.org
Low Dielectric Constant: A desirable property for microelectronics applications. kpi.ua
By reacting HFGF with different diols or diamines, a wide range of novel fluorinated polyesters and polyamides can be synthesized. mdpi.comcnrs.fr For example, polycondensation with aromatic diamines containing bulky trifluoromethyl groups could lead to polymers with enhanced solubility, processability, and thermal stability. cnrs.frresearchgate.net
Furthermore, advanced polymerization techniques like chain-growth polycondensation could offer precise control over the molecular weight and dispersity of polymers derived from HFGF. nsf.govescholarship.org This level of control is crucial for tailoring the material's properties for specific high-performance applications, such as advanced coatings, membranes, and insulators for electronic devices.
Table 2: Potential Fluoropolymers Derived from this compound (HFGF)
| Polymer Class | Co-monomer Type | Potential Properties & Applications |
| Fluorinated Polyesters | Aliphatic or Aromatic Diols | High thermal stability, chemical resistance; suitable for specialty coatings, seals, and films. |
| Fluorinated Polyamides | Aliphatic or Aromatic Diamines | Excellent mechanical strength, thermal stability, low moisture uptake; potential use in aerospace components and advanced engineering plastics. |
| Fluorinated Polyimides | Fluorinated Diamines | Superior thermal and oxidative stability, low dielectric constant; ideal for microelectronics and flexible displays. |
Unraveling Complex Mechanistic Aspects in HFGF-Involved Reaction Systems
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The high reactivity of the acyl fluoride groups in HFGF, influenced by the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain, presents both synthetic opportunities and mechanistic challenges.
Future research will likely focus on a combination of experimental and computational studies to elucidate the pathways of HFGF reactions. Key questions to be addressed include:
Reaction Kinetics: How does the perfluorinated backbone influence the relative reactivity of the two acyl fluoride groups? Can conditions be tuned for selective mono-substitution?
Intermediate Stabilization: What is the nature of the intermediates in catalytic cycles involving HFGF? For example, in palladium-catalyzed couplings, understanding the stability and reactivity of acyl-palladium-fluoride intermediates is crucial.
Catalyst-Substrate Interactions: How do catalysts and reagents interact with the fluorinated chain? Computational modeling can provide insights into transition state geometries and activation energies, guiding the design of more efficient and selective catalysts. nih.gov
Mechanistic investigations into the fluorination of carbonyl compounds have revealed complex pathways, including polar mechanisms involving an "F+" equivalent and single electron transfer (SET) processes with a fluorine radical. sapub.org Similar detailed studies on the reactions of perfluoroacyl fluorides like HFGF will be essential. For instance, understanding whether a reaction proceeds via a classic nucleophilic acyl substitution, a radical pathway, or through a metal-mediated oxidative addition is fundamental to controlling the reaction outcome. nih.govnih.gov
Potential Applications in Unconventional Chemical Syntheses and Materials Science
Beyond its role as a monomer, the unique structure of this compound opens doors to a range of unconventional applications in synthesis and materials science.
In synthetic chemistry , HFGF could serve as a "fluorinated linchpin." Its ability to react with two different nucleophiles in a sequential manner could be exploited to build complex, precisely structured molecules. This could be particularly valuable in the synthesis of bioactive compounds for pharmaceuticals and agrochemicals, where the incorporation of a perfluorinated segment can enhance metabolic stability and lipophilicity. nih.gov
In materials science , HFGF could be used as a cross-linking agent to impart fluoropolymer properties to other materials. By reacting HFGF with functional groups on the surface of other polymers or nanoparticles, hybrid materials with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity) could be created. It could also be a precursor for synthesizing fluorinated liquid crystals or functional electrolytes for advanced battery technologies. samaterials.com The reactivity of acyl fluorides also allows for their use in the synthesis of other valuable fluorinated building blocks, such as fluorinated ketones, through controlled reactions. acs.orgresearchgate.net
The development of these applications will depend on a deeper understanding of HFGF's reactivity and the establishment of robust, sustainable methods for its production. As research in fluorine chemistry continues to advance, this compound stands out as a building block with significant untapped potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexafluoroglutaryl fluoride, and how can purity be optimized during synthesis?
- Methodology : this compound is typically synthesized via fluorination of glutaric acid derivatives using sulfur tetrafluoride (SF₄) or via hydrolysis of hexafluoroglutaryl chloride. Purity optimization involves vacuum distillation to remove volatile byproducts (e.g., HF, unreacted SF₄) and characterization via ¹⁹F NMR to confirm fluorination completeness .
- Key Data : Commercial synthesis (e.g., PCR, Inc.) reports boiling points of 158–160°C for related fluorinated esters, with purity ≥97% achievable through fractional distillation .
Q. What analytical techniques are most effective for characterizing this compound and detecting residual reactants?
- Methodology :
- Vapor-phase chromatography (VPC) : Detects residual fluorinated alcohols or acid chlorides using a polar column (e.g., HP-5) .
- ¹⁹F NMR : Identifies fluorinated intermediates (δ −70 to −120 ppm for CF₃/CF₂ groups) .
- FT-IR : Confirms carbonyl (C=O) and C-F stretches (1,200–1,100 cm⁻¹) .
Q. What safety protocols are critical when handling this compound due to its reactivity?
- Methodology :
- Avoid exposure to moisture or bases to prevent exothermic HF release.
- Use inert atmospheres (N₂/Ar) during reactions and store at ≤−10°C to mitigate decomposition risks.
- Reference : Hexafluoroglutaryl dihypochlorite (structurally analogous) explosively decomposes above −10°C .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound in polyether synthesis?
- Methodology : Stability is tested via:
- Differential Scanning Calorimetry (DSC) : Measures thermal decomposition onset temperatures.
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH using in situ ¹⁹F NMR .
Q. What mechanistic insights explain the reduced reactivity of this compound compared to non-fluorinated analogs in nucleophilic acyl substitutions?
- Methodology :
- DFT Calculations : Compare electron-withdrawing effects of CF₂ groups on carbonyl electrophilicity.
- Kinetic Isotope Effects (KIE) : Study rate-determining steps using deuterated nucleophiles .
Q. How can researchers resolve contradictions in reported yields for this compound-derived polymers?
- Methodology :
- Systematic Replication : Reproduce synthesis under controlled humidity/temperature.
- Side-Reaction Analysis : Use GC-MS to identify byproducts (e.g., HF-adducts) that reduce yields .
Q. What advanced techniques detect trace fluoride byproducts in this compound reactions, and how are they quantified?
- Methodology :
- Ion Chromatography (IC) : Quantifies free fluoride (LOD: 0.1 ppm) using suppressed conductivity detection.
- Fluoride Electrodes : Calibrate against standard solutions (e.g., NaF) for real-time monitoring .
Methodological Guidance for Contradictory Data
Q. How should researchers approach conflicting data on the thermal stability of fluorinated acyl derivatives?
- Strategy :
- Meta-Analysis : Compare DSC/TGA data across studies, noting experimental conditions (heating rate, sample mass).
- Hazard Assessment : Cross-reference stability data with analogous compounds (e.g., trifluoroacetyl hypochlorite’s explosive decomposition at >27 mBar) .
Q. What criteria validate the reproducibility of this compound synthesis across laboratories?
- Criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
